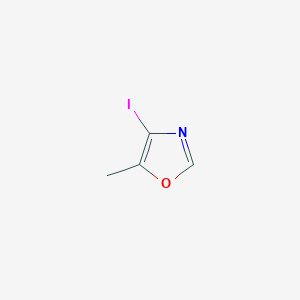![molecular formula C6H5Cl3N4 B13588175 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride is a heterocyclic compound that belongs to the class of imidazoles. This compound is characterized by the presence of chlorine atoms at positions 4 and 7, and a methyl group at position 1 on the imidazo[4,5-d]pyridazine ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride can be compared with other similar compounds, such as:
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine: This compound has a similar structure but differs in the position of the chlorine atoms and the ring system.
1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine: This compound has additional amine groups, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of research applications.
Eigenschaften
Molekularformel |
C6H5Cl3N4 |
|---|---|
Molekulargewicht |
239.5 g/mol |
IUPAC-Name |
4,7-dichloro-3-methylimidazo[4,5-d]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H4Cl2N4.ClH/c1-12-2-9-3-4(12)6(8)11-10-5(3)7;/h2H,1H3;1H |
InChI-Schlüssel |
QPJANEPRCWNFRM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NN=C2Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)







